

Application Notes and Protocols for N-Octadecanoyl-L-homoserine lactone Standards

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Compound of Interest

Compound Name: *N-Octadecanoyl-L-homoserine lactone*

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Introduction

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, influencing processes such as biofilm formation, virulence, and symbiosis.[2] In the nitrogen-fixing bacterium *Sinorhizobium meliloti*, C18-HSL is produced by the SinI synthase and plays a crucial role in the symbiotic relationship with its legume hosts.[1] The use of purified C18-HSL standards is essential for the accurate quantification of this signal molecule in biological samples, for studying its role in bacterial signaling pathways, and for screening for potential quorum sensing inhibitors.

This document provides detailed information on commercial sources for C18-HSL standards, protocols for their use in analytical and biological assays, and an overview of the relevant signaling pathways.

Commercial Sources for N-Octadecanoyl-L-homoserine lactone

Several chemical suppliers offer **N-Octadecanoyl-L-homoserine lactone** for research purposes. When selecting a standard, it is crucial to consider the purity and the intended application. The following table summarizes key information from some commercial suppliers.

Supplier	Product Name	CAS Number	Molecular Weight	Purity
Cayman Chemical	N-octadecanoyl-L-Homoserine lactone	479050-96-9	367.6 g/mol	≥95%
AdipoGen (via Fisher Scientific)	N-Octadecanoyl-L-homoserine lactone	479050-96-9	367.6 g/mol	Not specified
Chemodex	N-Octadecanoyl-L-homoserine lactone	479050-96-9	367.6 g/mol	≥97% (HPLC)
Sigma-Aldrich	N-octadecanoyl-L-Homoserine lactone	479050-96-9	367.57 g/mol	Analytical Standard
LabSolutions	N-octadecanoyl-L-Homoserine lactone	479050-96-9	367.6 g/mol	98%

Experimental Protocols

Preparation of Standard Stock Solutions

Proper preparation of standard stock solutions is critical for accurate quantification. Due to the long acyl chain, C18-HSL is poorly soluble in water.

Materials:

- **N-Octadecanoyl-L-homoserine lactone** standard
- Chloroform or Ethyl Acetate (HPLC grade)

- Dimethyl sulfoxide (DMSO, sterile)
- Microcentrifuge tubes or glass vials with solvent-resistant caps

Protocol:

- Accurately weigh a precise amount of the C18-HSL standard.
- Dissolve the standard in a minimal amount of chloroform or ethyl acetate. Cayman Chemical suggests a solubility of 0.5 mg/mL in chloroform.
- For biological assays, a stock solution in DMSO is often preferred. After initial dissolution in an organic solvent, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in DMSO.
- Prepare a series of dilutions from the stock solution using the appropriate solvent for your application (e.g., methanol for HPLC-MS or culture medium for bioassays).
- Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of AHLs.[3][4][5]

Instrumentation and Columns:

- A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
- A C18 reversed-phase column is typically used for the separation of AHLs.

Example HPLC Conditions (may require optimization):

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the AHLs. Due to its hydrophobicity, C18-HSL will have a relatively long retention time.
- Flow Rate: 0.2-0.5 mL/min
- Injection Volume: 5-20 μ L

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion ($[M+H]^+$): m/z 368.3
- Product Ions: A characteristic fragment for many AHLs is the lactone ring at m/z 102.[\[3\]](#) Other fragments will be specific to the C18 acyl chain. While a full fragmentation spectrum for C18-HSL is not readily available in the searched literature, the fragmentation pattern of a similar molecule, N-((Z)-11-octadecenoyl)homoserine lactone, has been reported.[\[6\]](#)

Quantitative Analysis: A standard curve should be generated by injecting a series of known concentrations of the C18-HSL standard. The concentration of C18-HSL in unknown samples can then be determined by comparing their peak areas to the standard curve.

Table of Expected HPLC-MS/MS Parameters (requires experimental verification):

Compound	Precursor Ion (m/z)	Product Ions (m/z) (Predicted)
N-Octadecanoyl-L-homoserine lactone	368.3	102.1, other fragments

Detection by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for the qualitative or semi-quantitative analysis of AHLs.[\[7\]](#)

Materials:

- C18 reversed-phase TLC plates
- Developing solvent: Methanol/water (e.g., 60:40 v/v)
- Visualization: A biosensor strain such as *Agrobacterium tumefaciens* NTL4(pZLR4) can be overlaid on the TLC plate to detect the presence of AHLs.

Protocol:

- Spot a small volume (1-5 μL) of the C18-HSL standard and extracted samples onto the TLC plate.
- Develop the chromatogram in a sealed tank with the developing solvent.
- After development, dry the plate completely.
- For visualization with a biosensor, overlay the plate with agar seeded with the reporter strain.
- Incubate the plate until spots indicating AHL activity appear. The R_f value of the spots can be compared to that of the standard.

Bioassay for AHL Activity

Bioassays are used to determine the biological activity of AHLs and to screen for quorum sensing modulators. Reporter strains that produce a measurable output (e.g., light, color) in response to specific AHLs are commonly used.

Example using a *Vibrio fischeri* based biosensor: While *Vibrio fischeri* is typically responsive to shorter-chain AHLs, engineered strains or other bacterial species can be used to detect long-chain AHLs. The general principle remains the same.

Protocol:

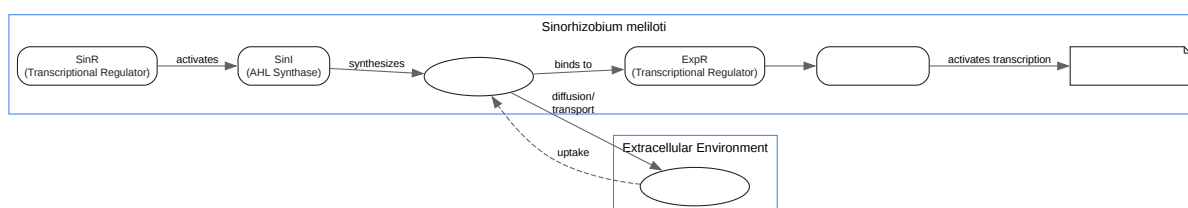
- Grow the biosensor strain to a specific optical density.
- In a 96-well plate, add a serial dilution of the C18-HSL standard to the wells containing the biosensor culture.

- Include negative controls (solvent only) and positive controls (if available).
- Incubate the plate for a set period.
- Measure the reporter signal (e.g., luminescence, absorbance).
- Plot the signal intensity against the concentration of C18-HSL to generate a dose-response curve. The analysis of such curves can be performed using statistical approaches.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

Sinorhizobium meliloti sinRI Quorum Sensing Pathway

The sinRI locus is central to quorum sensing in *Sinorhizobium meliloti*. The SinI protein synthesizes long-chain AHLs, including C18-HSL. At low cell density, the transcriptional regulator SinR is expressed. As the bacterial population and AHL concentration increase, the AHLs bind to the transcriptional regulator ExpR. The ExpR:AHL complex then activates the expression of various genes, including those involved in exopolysaccharide (EPS) production, which is important for symbiosis, and can also influence the expression of sinI itself.[1][10][11][12]

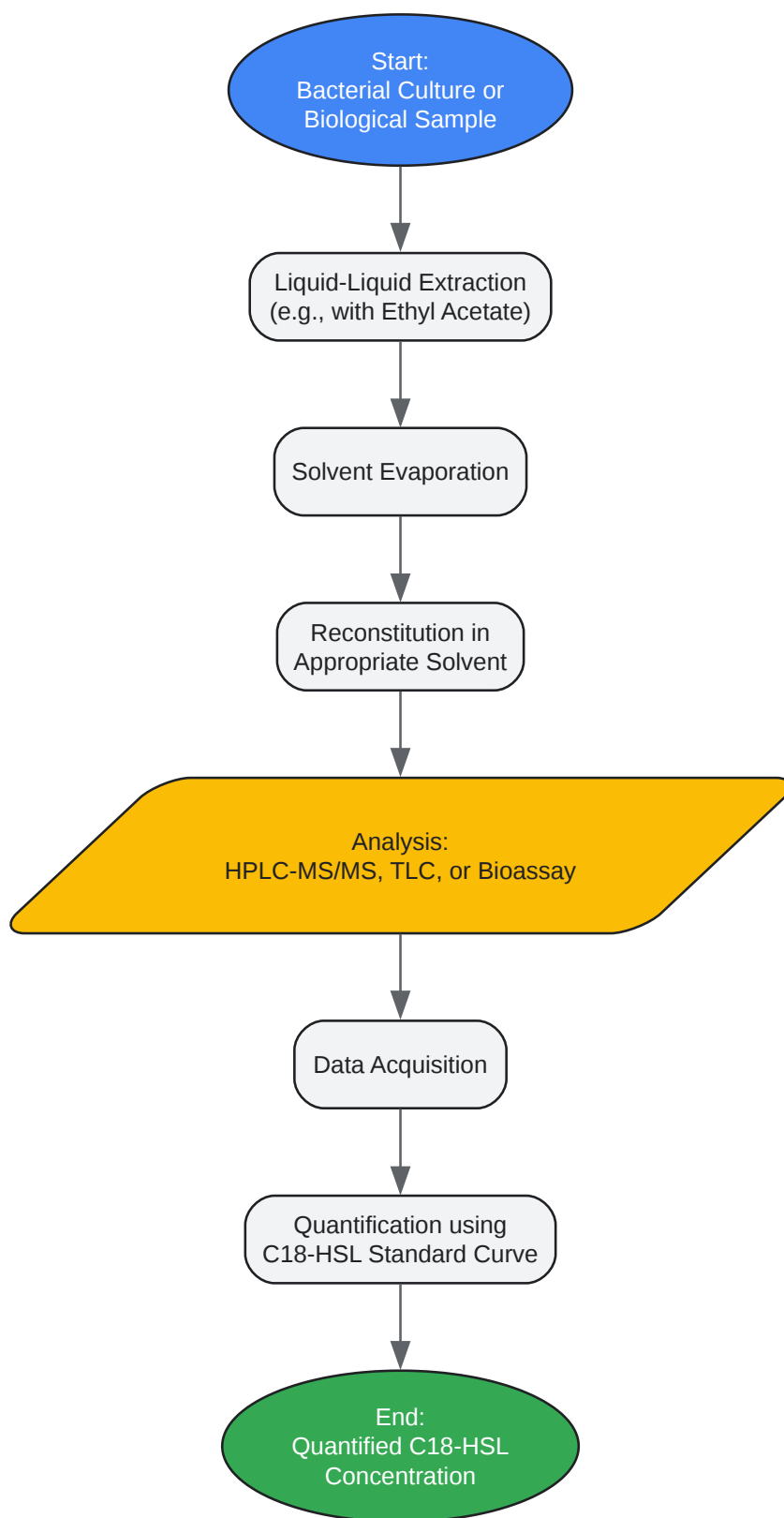


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Caption: The *Sinorhizobium meliloti* sinRI quorum sensing pathway.

General Workflow for Quantification of C18-HSL

This workflow outlines the major steps from sample collection to data analysis for the quantification of **N-Octadecanoyl-L-homoserine lactone**.



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Caption: A generalized experimental workflow for C18-HSL quantification.

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